Cas no 91-57-6 (2-Methylnaphthalene)

b-Methylnaphthalene,Aka2-Methylnaphthalene.It is a colorless single crystal crystal,It is an organic synthetic raw material produced by coking.Soluble in alcohol\ether\benzene,Insoluble in water.Belongs to class IIFlammable solid.Toxic,Less toxic than naphthalene.The maximum allowable concentration in the air of the workplace is20mg/m3,Operators should wear protective equipment.
2-Methylnaphthalene structure
2-Methylnaphthalene structure
2-Methylnaphthalene
91-57-6
C11H10
142.197103023529
MFCD00004118
34608
7055

2-Methylnaphthalene Properties

Names and Identifiers

    • 2-Methylnaphthalene
    • 2-Methylnaphthalene (beta)
    • Para-Aminoacetanilide
    • β-Methylnaphthalene
    • 2-Methylnaphthalene solution
    • beta-Methylnaphthalene
    • NAPHTHALENE, 2-METHYL-
    • 2-methyInaphthalene
    • 2-methyl
    • 2-methyl-naphthalen
    • Methyl-2-naphthalene
    • Naphthalene,2-methyl-
    • naphthalene,beta-methyl
    • 2-Methylnaphth
    • 2-Methylnaphthalene (ACI)
    • NSC 3575
    • 2-Methylnapthalene
    • 2-Methylnaphthalene,97%
    • +Expand
    • MFCD00004118
    • QIMMUPPBPVKWKM-UHFFFAOYSA-N
    • 1S/C11H10/c1-9-6-7-10-4-2-3-5-11(10)8-9/h2-8H,1H3
    • C1C=C2C(C=C(C)C=C2)=CC=1
    • 906859

Computed Properties

  • 142.07800
  • 0
  • 0
  • 0
  • 142.07825
  • 11
  • 128
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • nothing
  • nothing
  • 0
  • 0

Experimental Properties

  • 3.14820
  • 0.00000
  • 1.6019
  • 0.00246 g/100 mL
  • 241°C(lit.)
  • 34-36 °C (lit.)
  • Fahrenheit: 208.4 ° f
    Celsius: 98 ° c
  • 0.025g/l
  • 1000 μg/mL in methanol
  • White to light yellow monoclinic crystals or molten solids. [1]
  • Stable. Incompatible with strong oxidizing agents.
  • Insoluble in water, soluble in ethanol, ether, benzene and other most organic solvents. [9]
  • 34.5℃
  • Sensitive to humidity
  • 1 g/mL at 25 °C(lit.)

2-Methylnaphthalene Security Information

2-Methylnaphthalene Customs Data

  • 29029080
  • China Customs Code:

    29029080

2-Methylnaphthalene Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 500 °C
Reference
Acetic acid conversion reactions on basic and acidic catalysts under biomass fast pyrolysis conditions
Psarras, A. C.; Michailof, C. M.; Iliopoulou, E. F.; Kalogiannis, K. G.; Lappas, A. A.; et al, Molecular Catalysis, 2019, 465, 33-42

Synthetic Circuit 2

Reaction Conditions
1.1 Catalysts: Triphenylphosphine ,  Molybdenum, hexa-μ-carbonylbis(η5-2,4-cyclopentadien-1-yl)bis[(triphenylphosphin… Solvents: Benzene ;  2 h, 78 °C
Reference
Cross-coupling of aryl halides and triflates with group 13-metal alkylating reagents by palladium-molybdenum and palladium-tungsten mixed-metal catalysts
Shenglof, Margarita; et al, Synthesis, 2006, (1), 111-114

Synthetic Circuit 3

Reaction Conditions
1.1 Catalysts: Tricyclohexylphosphine ,  Hexakis[μ-[1,4-benzenedicarboxylato(2-)-κO1:κO′1]]tetra-μ3-hydroxytetra-μ3-oxohe… (Pd0.25Ni4 encapsulated in UIO-66) Solvents: Toluene ,  Tetrahydrofuran ;  2 h, 40 °C
Reference
Pd-Ni BMNPs Encapsulated in UiO-66 as an Efficient Catalyst for the Activation of "Inert" C-O Bonds
Zhang, Jia-Wei; et al, ChemCatChem, 2018, 10(19), 4258-4263

Synthetic Circuit 4

Reaction Conditions
1.1 Catalysts: Nickel acetate ,  1H-Imidazolium, 1,3-dicyclohexyl-, chloride (1:1) Solvents: Tetrahydrofuran ;  3 min, rt
1.2 Solvents: Toluene ;  18 h, 100 °C
1.3 Reagents: Ammonium chloride Solvents: Water ;  100 °C → rt
Reference
Nickel-Catalyzed Cross-Coupling of Anisoles with Alkyl Grignard Reagents via C-O Bond Cleavage
Tobisu, Mamoru; et al, Organic Letters, 2015, 17(17), 4352-4355

Synthetic Circuit 5

Reaction Conditions
1.1 Catalysts: Dichlorobis(tricyclohexylphosphine)nickel Solvents: Toluene ;  rt; rt → 80 °C; 20 min, 80 °C
Reference
Methylation of arenes via Ni-catalyzed aryl C-O/F activation
Guan, Bing-Tao; et al, Chemical Communications (Cambridge, 2008, (12), 1437-1439

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Triethylamine ,  Sulfonyl fluoride Solvents: 1,4-Dioxane ;  2 h, rt
1.2 Reagents: Tripotassium phosphate Catalysts: Palladium diacetate ,  [2′,6′-Bis(1-methylethoxy)[1,1′-biphenyl]-2-yl]dicyclohexylphosphine Solvents: 1,4-Dioxane ;  2 h, 120 °C
1.3 Reagents: Water
Reference
A late-stage functionalization tool: sulfonyl fluoride mediated deoxymethylation of phenols
Zhang, Guofu; et al, Organic & Biomolecular Chemistry, 2022, 20(38), 7640-7644

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Triethylamine ,  Sulfonyl fluoride Solvents: 1,4-Dioxane ;  2 h, rt
1.2 Reagents: Tripotassium phosphate Catalysts: Palladium diacetate ,  [2′,6′-Bis(1-methylethoxy)[1,1′-biphenyl]-2-yl]dicyclohexylphosphine Solvents: 1,4-Dioxane ;  2 h, 120 °C
1.3 Reagents: Water
Reference
A late-stage functionalization tool: sulfonyl fluoride mediated deoxymethylation of phenols
Zhang, Guofu; et al, Organic & Biomolecular Chemistry, 2022, 20(38), 7640-7644

Synthetic Circuit 8

Reaction Conditions
1.1 Catalysts: Palladium(2+), tetrakis(acetonitrile)-, (SP-4-1)-, tetrafluoroborate(1-) (1:2) ,  Acridinium, 10-methyl-9-(2,4,6-trimethylphenyl)-, perchlorate (1:1) ,  1,1,1-Trifluoro-N-[(11bS)-4-sulfidodinaphtho[2,1-d:1′,2′-f][1,3,2]dioxaphosphepi… Solvents: Dichloromethane ;  47 h, 27 - 29 °C
Reference
Hybrid Catalysis Enabling Room-Temperature Hydrogen Gas Release from N-Heterocycles and Tetrahydronaphthalenes
Kato, Shota; et al, Journal of the American Chemical Society, 2017, 139(6), 2204-2207

Synthetic Circuit 9

Reaction Conditions
1.1 Catalysts: Acridinium, 10-methyl-9-(2,4,6-trimethylphenyl)-, perchlorate (1:1) ,  Nickel, bis[1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl-κO]methanesulfonamidato… ,  Dinaphtho[2,1-d:1′,2′-f][1,3,2]dioxaphosphepin, 4-mercapto-, 4-oxide, (11bS)- Solvents: Dichloromethane ;  48 h, 27 - 29 °C
Reference
Acceptorless Dehydrogenation of Hydrocarbons by Noble-Metal-Free Hybrid Catalyst System
Fuse, Hiromu; et al, Organic Letters, 2018, 20(7), 2042-2045

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Diphenyliodonium triflate Catalysts: 10-Methyl-9-(2,4,6-trimethylphenyl)acridinium Solvents: Ethyl acetate ;  24 h, rt
Reference
Metal-Free Visible-Light-Mediated Aromatization of 1,2-Dihydronaphthalenes
Rammal, Fatima; et al, European Journal of Organic Chemistry, 2020, 2020(10), 1482-1485

Synthetic Circuit 11

Reaction Conditions
1.1 Catalysts: Dichlorobis(tricyclohexylphosphine)nickel Solvents: Toluene ;  1 h, 30 °C
Reference
Cross-coupling of aryl/alkenyl silyl ethers with Grignard reagents through nickel-catalyzed C-O bond activation
Zhao, Fei; et al, Chemistry Letters, 2011, 40(9), 1001-1003

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Sodium isopropoxide Catalysts: Bis(1,5-cyclooctadiene)nickel ,  1H-Imidazolium, 4,5-dimethyl-1,3-bis(2,4,6-trimethylphenyl)-, chloride (1:1) Solvents: 1,4-Dioxane ;  2 h, 100 °C
Reference
Nickel-catalyzed C-N bond reduction of aromatic and benzylic quaternary ammonium triflates
Yi, Yuan-Qiu-Qiang; et al, Chemical Communications (Cambridge, 2016, 52(72), 10894-10897

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Poly(methylhydrosiloxane) Catalysts: Palladium chloride Solvents: Methanol ;  1 h, 40 °C
Reference
Efficient Palladium-Catalyzed C-O Hydrogenolysis of Benzylic Alcohols and Aromatic Ketones with Polymethylhydrosiloxane
Wang, Hu; et al, Advanced Synthesis & Catalysis, 2013, 355(2-3), 341-347

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Azobisisobutyronitrile ,  1,3-Bis(1,1-dimethylethyl)hexahydro-1,3,2-diazaphosphorine Solvents: Toluene ;  5 h, 90 °C
Reference
Exploiting the radical reactivity of diazaphosphinanes in hydrodehalogenations and cascade cyclizations
Zhang, Jingjing; et al, Chemical Science, 2020, 11(18), 4786-4790

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Nickel dichloride ,  Sodium borohydride Solvents: Methanol ;  rt; 20 min, rt
1.2 Reagents: Methanol ;  rt
Reference
Facile reductive dehalogenation of organic halides with nickel boride at ambient temperature
Khurana, Jitender M.; et al, Canadian Journal of Chemistry, 2008, 86(11), 1052-1054

Synthetic Circuit 16

Reaction Conditions
1.1 Catalysts: Iron ,  Calcium ;  15 min, 500 °C
Reference
Preparation of sodium silicate/red mud-based ZSM-5 with glucose as a second template for catalytic cracking of waste plastics into useful chemicals
Wang, Xiaofeng; et al, RSC Advances, 2022, 12(34), 22161-22174

Synthetic Circuit 17

Reaction Conditions
1.1 Catalysts: Aluminum ,  Silica ;  30 - 800 °C
Reference
Catalytic pyrolysis of polyethylene and polypropylene over desilicated beta and al-msu-f
Lee, Hyung Won; et al, Catalysts, 2018, 8(11), 501/1-501/15

2-Methylnaphthalene Raw materials

2-Methylnaphthalene Preparation Products

2-Methylnaphthalene Related Literature